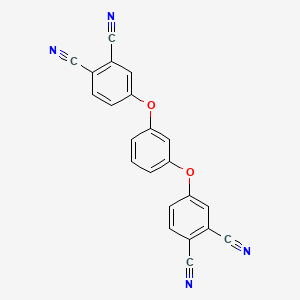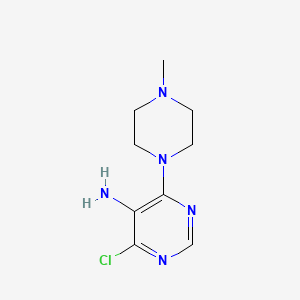
(1R,2S)-Fmoc-Achc
Übersicht
Beschreibung
(1R,2S)-Fmoc-Achc, also known as (1R,2S)-9-Fluorenylmethoxycarbonyl-2-amino-1-cyclohexanecarboxylic acid, is a chiral amino acid derivative. It is widely used in peptide synthesis due to its unique structural properties, which include a rigid cyclohexane ring and a fluorenylmethoxycarbonyl (Fmoc) protecting group. The compound’s chirality and steric hindrance make it valuable in the development of peptides with specific conformations and biological activities.
Wissenschaftliche Forschungsanwendungen
(1R,2S)-Fmoc-Achc is extensively used in scientific research, particularly in the fields of:
Chemistry: It is used in the synthesis of complex peptides and proteins, serving as a building block for creating molecules with specific structural and functional properties.
Biology: The compound is used to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways.
Medicine: It is involved in the development of peptide-based drugs and therapeutic agents, including those targeting cancer, infectious diseases, and metabolic disorders.
Industry: this compound is used in the production of peptide-based materials and biomolecules for various industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2S)-Fmoc-Achc typically involves the following steps:
Starting Material: The synthesis begins with commercially available cyclohexanone.
Formation of the Amino Acid: Cyclohexanone is converted to (1R,2S)-2-amino-1-cyclohexanecarboxylic acid through a series of reactions, including amination and carboxylation.
Fmoc Protection: The amino group of the resulting amino acid is protected using the Fmoc group. This step involves the reaction of the amino acid with Fmoc-Cl (fluorenylmethoxycarbonyl chloride) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow synthesis and automated peptide synthesizers.
Analyse Chemischer Reaktionen
Types of Reactions
(1R,2S)-Fmoc-Achc undergoes various chemical reactions, including:
Substitution Reactions: The Fmoc group can be removed under basic conditions, allowing for further functionalization of the amino group.
Coupling Reactions: The compound is commonly used in peptide coupling reactions, where it reacts with other amino acids to form peptide bonds.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF (dimethylformamide) is commonly used to remove the Fmoc group.
Peptide Coupling: Reagents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) are used for coupling reactions.
Major Products
The major products formed from these reactions are peptides with specific sequences and conformations, which are valuable in various biological and medicinal applications.
Wirkmechanismus
The mechanism of action of (1R,2S)-Fmoc-Achc involves its incorporation into peptides and proteins, where it influences their structure and function. The rigid cyclohexane ring provides steric hindrance, which can stabilize specific conformations and enhance the biological activity of the resulting peptides. The Fmoc group serves as a protecting group during synthesis, ensuring selective reactions at the amino group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1R,2S)-Fmoc-Achc: Known for its rigid cyclohexane ring and Fmoc protecting group.
(1R,2S)-Fmoc-Proline: Another Fmoc-protected amino acid with a pyrrolidine ring, used in peptide synthesis.
(1R,2S)-Fmoc-Valine: An Fmoc-protected amino acid with a branched aliphatic side chain, used in peptide synthesis.
Uniqueness
This compound is unique due to its rigid cyclohexane ring, which provides steric hindrance and stabilizes specific peptide conformations. This property makes it particularly valuable in the synthesis of peptides with defined structures and biological activities, distinguishing it from other Fmoc-protected amino acids.
Eigenschaften
IUPAC Name |
(1R,2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)cyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c24-21(25)18-11-5-6-12-20(18)23-22(26)27-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-4,7-10,18-20H,5-6,11-13H2,(H,23,26)(H,24,25)/t18-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMNDTGOODAUNI-QUCCMNQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10361179 | |
| Record name | (1R,2S)-Fmoc-Achc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
312965-06-3, 194471-85-7 | |
| Record name | (1R,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=312965-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | rel-(1R,2S)-2-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino]cyclohexanecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=194471-85-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (1R,2S)-Fmoc-Achc | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10361179 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | rac-(1R,2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexane-1-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-{[(2-Furylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B1331920.png)
![7-(Difluoromethyl)-5-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1331923.png)




![5-[(3-bromophenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1331935.png)


![6-Chloro-5-methyl-4h-[1,2,4]triazolo[1,5-a]-pyrimidin-7-one](/img/structure/B1331948.png)



